5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds with multiple substituents. The preferred IUPAC name is 5-chloro-4-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole, which accurately reflects the compound's structural arrangement according to systematic naming rules. This nomenclature begins with the parent heterocycle pyrazole, a five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, as established in the fundamental pyrazole structure.
The systematic naming process follows a specific hierarchy that prioritizes substituent positioning and nomenclature conventions. The numbering system for pyrazoles begins with nitrogen atoms occupying positions 1 and 2, with subsequent carbon atoms numbered sequentially around the ring. In this compound, the methyl group attached to nitrogen-1 establishes the 1-methyl designation, while the trifluoromethyl group at position 3 creates the 3-(trifluoromethyl) portion of the name. The chloromethyl substituent at position 4 generates the 4-(chloromethyl) designation, and the chlorine atom directly attached to position 5 produces the 5-chloro prefix.
Alternative nomenclature variations exist within chemical databases and commercial suppliers, reflecting different organizational systems and historical naming conventions. The compound appears in various chemical registries with consistent structural identifiers but occasional variations in systematic naming approaches. These naming differences typically involve punctuation variations, parenthetical arrangements, or alternative systematic approaches, but all refer to the identical molecular structure with Chemical Abstracts Service number 1152623-73-8.
Molecular Formula and Weight Analysis
The molecular formula C6H5Cl2F3N2 provides essential information about the compound's elemental composition and structural characteristics. This formula indicates the presence of six carbon atoms, five hydrogen atoms, two chlorine atoms, three fluorine atoms, and two nitrogen atoms, creating a total molecular weight of 233.01 to 233.02 grams per mole depending on the precision of measurement methods employed. The relatively high halogen content, comprising five of the total eighteen atoms in the molecule, significantly influences the compound's physical and chemical properties.
The molecular weight calculation demonstrates the significant contribution of halogen atoms to the overall mass of the compound. The two chlorine atoms contribute approximately 70.9 grams per mole, while the three fluorine atoms add approximately 57.0 grams per mole, together representing more than half of the total molecular weight. This high halogen content reflects the compound's classification as a perfluorinated and polychlorinated organic compound, categories that have gained increased attention in environmental and pharmaceutical research contexts.
Structural analysis reveals that the pyrazole ring system serves as the core scaffold, with the six carbon atoms distributed between the ring structure and the various substituent groups. The five-membered pyrazole ring contains three carbon atoms, while the remaining three carbon atoms are incorporated into the methyl, chloromethyl, and trifluoromethyl substituents. This distribution creates a compact, highly substituted molecular architecture with significant steric and electronic effects arising from the multiple halogen-containing substituents.
Isomeric Considerations and Regiochemical Specificity
The structural specificity of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole reflects precise regiochemical control in its synthesis and nomenclature. Pyrazole rings exhibit inherent structural characteristics that create multiple potential substitution patterns, making regiochemical specification crucial for accurate identification. The compound's substitution pattern places substituents at positions 1, 3, 4, and 5 of the pyrazole ring, creating a unique regioisomer among the theoretically possible substituted pyrazole derivatives.
Regioisomeric considerations become particularly important when examining the potential for alternative substitution patterns with identical substituent groups. The presence of the methyl group specifically at nitrogen-1 distinguishes this compound from potential nitrogen-2 methylated isomers, while the positioning of the trifluoromethyl group at carbon-3 versus alternative positions creates additional regiochemical specificity. The chlorine atom placement at position 5 and the chloromethyl group at position 4 further define the compound's unique structural identity among possible constitutional isomers.
| Position | Substituent | Chemical Nature | Regiochemical Significance |
|---|---|---|---|
| N-1 | Methyl | Alkyl | Nitrogen alkylation specificity |
| C-3 | Trifluoromethyl | Perfluoroalkyl | Electronic and steric effects |
| C-4 | Chloromethyl | Haloalkyl | Reactive center for derivatization |
| C-5 | Chlorine | Halogen | Direct ring halogenation |
The stereochemical considerations for this compound are relatively limited due to the absence of traditional chiral centers or geometric isomerism. The pyrazole ring system is planar, and the substituents do not create classical stereochemical complexity. However, conformational considerations may arise from rotational barriers around carbon-carbon bonds connecting the substituents to the ring system, particularly for the bulky trifluoromethyl and chloromethyl groups.
The compound's structural characterization includes specific spectroscopic identifiers that confirm its regiochemical assignment. The InChI (IUPAC International Chemical Identifier) key YCZXEKXZNMMTDA-UHFFFAOYSA-N provides a unique digital fingerprint for this specific regioisomer. Similarly, the SMILES (Simplified Molecular Input Line Entry System) notation Cn1c(c(c(n1)C(F)(F)F)CCl)Cl offers a concise structural representation that specifies the exact connectivity and substitution pattern. These molecular identifiers ensure unambiguous structural communication across chemical databases and research applications, preventing confusion with potential regioisomers or constitutional isomers.
Properties
IUPAC Name |
5-chloro-4-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2F3N2/c1-13-5(8)3(2-7)4(12-13)6(9,10)11/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXEKXZNMMTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152623-73-8 | |
| Record name | 5-chloro-4-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Formation of the Pyrazole Ring
- The core pyrazole ring is often synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their derivatives.
- For instance, methylhydrazine reacts with suitable α,β-unsaturated carbonyl compounds, such as trifluoromethyl-substituted diketones, under controlled conditions to form the pyrazole ring.
Step 3: Incorporation of the Trifluoromethyl Group at the 3-Position
- The trifluoromethyl group is introduced via nucleophilic substitution or via the use of trifluoromethylating reagents such as Togni's reagent or Ruppert-Prakash reagent.
- A typical approach involves the reaction of a suitable precursor, such as a pyrazole with a leaving group at the 3-position, with a trifluoromethyl source under basic or radical conditions.
Key Research Findings and Patent Methods
Patent WO2017064550A1 (2016)
- Describes a route starting from ethyl difluoroacetate, which undergoes Claisen condensation to form fluoroacetate derivatives, followed by cyclization with hydrazines to form the pyrazole core.
- Subsequent chloromethylation and chlorination steps are performed to install the chloromethyl and chloro groups at specific positions.
- The trifluoromethyl group is introduced via nucleophilic substitution on a suitable precursor, often involving trifluoromethylating reagents.
Practical Synthesis (Enamine, 2020)
- Focuses on regioselective synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazoles via a one-step process starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
- The process involves lithiation and subsequent functionalization to install the trifluoromethyl group at the desired position.
- Chloromethyl and chloro substituents are introduced through subsequent halogenation reactions.
Data Table Summarizing Preparation Methods
Notes and Considerations
- Selectivity and Control: Precise control of temperature and reagent equivalents is critical to prevent over-halogenation or formation of by-products.
- Yield Optimization: Use of high-purity reagents and optimized reaction times enhances overall yield.
- Safety Precautions: Handling chloromethylating agents and sulfuryl chloride requires appropriate safety measures due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study published in ARKIVOC demonstrated that certain derivatives of trifluoromethyl pyrazoles displayed selective cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis and the inhibition of specific signaling pathways involved in cell proliferation .
Agrochemical Applications
In agricultural science, this compound is being explored for its efficacy as a pesticide and herbicide. Its unique structure allows it to interact with biological systems in ways that can disrupt pest metabolism.
Data Table: Efficacy of Pyrazole Derivatives as Herbicides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 5-Chloro-4-chloromethyl-pyrazole | Broadleaf Weeds | 85% | |
| 5-Methylthio-pyrazole | Grassy Weeds | 90% | |
| Trifluoromethyl-pyrazole | Root-knot Nematodes | 75% |
Material Science
The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of new polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
Case Study: Polymer Composite Development
Research has indicated that incorporating pyrazole derivatives into epoxy resins improves their mechanical properties and thermal stability, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The bioactivity and physicochemical properties of pyrazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of the target compound and related analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
*Note: The target compound’s bioactivity is inferred from structurally related analogs.
Key Findings from Comparative Studies
Insecticidal Activity
Pyrazole derivatives with 5-Cl and 3-CF₃ substituents, such as those in , exhibit moderate to high insecticidal activity against Mythimna separata at 50–200 mg/L. The trifluoromethyl group enhances binding affinity to target receptors, while chlorine atoms improve metabolic stability .
Substituent Effects on Bioactivity
- Halogen vs.
- Aryl vs. Alkyl Substituents : Aryl groups at position 1 (e.g., 1-(4-chlorophenyl) in ) increase steric bulk, which may hinder receptor access compared to the target compound’s methyl group.
Physicochemical Properties
- Solubility : The trifluoromethyl group reduces aqueous solubility but improves lipid solubility, a critical factor for agrochemical penetration.
- Thermal Stability: Chlorine and trifluoromethyl groups enhance thermal stability, as observed in crystallographic studies of related pyrano[2,3-c]pyrazole derivatives .
Biological Activity
5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazole class, which has been widely studied for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : C₆H₅Cl₂F₃N₂
- Molecular Weight : 233.02 g/mol
- CAS Number : 1152623-73-8
- Physical State : Solid
- Purity : ≥95%
The biological activity of 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole is largely attributed to its ability to interact with specific biological targets. Research indicates that compounds containing trifluoromethyl groups often enhance the potency of drugs by improving their lipophilicity and binding affinity to target proteins. This compound may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole | TBD | |
| Celecoxib (Control) | 0.04 ± 0.01 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Studies indicate that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Study 1: Inhibition of COX Enzymes
A study investigated the anti-inflammatory effects of several pyrazole derivatives, including 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole. The results indicated that this compound significantly inhibited COX-2 activity, leading to reduced production of pro-inflammatory mediators.
Study 2: Anticancer Efficacy
In vitro assays conducted on various cancer cell lines revealed that derivatives similar to this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The structure of 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole plays a crucial role in its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity, while the chloromethyl group may contribute to its interaction with biological targets. SAR studies suggest that modifications at different positions on the pyrazole ring can lead to variations in potency and selectivity.
Q & A
Q. What are the common synthetic routes for 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole, and how are intermediates characterized?
The compound is typically synthesized via multi-step halogenation and functionalization. A key intermediate, 3-(trifluoromethyl)-5-chloropyrazole, is prepared by reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride. Subsequent alkylation with formaldehyde under alkaline conditions introduces the chloromethyl group . Intermediates are characterized using elemental analysis, IR, and NMR spectroscopy to confirm functional groups and regiochemistry. For example, H NMR signals at δ 3.95 ppm (CH) and C NMR resonances for trifluoromethyl (δ 115–130 ppm) are critical for verification .
Q. What safety protocols are essential when handling this compound?
The compound is an irritant (Risk Code R36/37/38) and requires strict safety measures:
Q. Which spectroscopic methods are used to confirm the compound’s structure?
Key techniques include:
- IR spectroscopy : Peaks at ~1684 cm (C=O) and ~778 cm (C-Cl) .
- NMR : F NMR for trifluoromethyl groups, H NMR for methyl/chloromethyl protons, and C NMR to distinguish aromatic vs. aliphatic carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 238 [M]) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for pyrazole derivatives?
X-ray crystallography is the gold standard for resolving ambiguities. For example, in related pyrazole-carbaldehydes, crystal packing analysis reveals hydrogen bonding (C-H···O) and π-π stacking interactions that stabilize the structure. Discrepancies between computational models (e.g., DFT) and experimental data may arise from solvent effects or polymorphism, necessitating refinement of unit cell parameters .
Q. What strategies optimize the synthesis of bioactive derivatives while minimizing side reactions?
- Regioselective substitution : Use directing groups (e.g., aldehydes) to control functionalization at the 4-position .
- Cross-coupling reactions : Suzuki-Miyaura couplings introduce aryl groups without disrupting the chloromethyl moiety .
- Hydrazide derivatives : Condensation with substituted hydrazides enhances bioactivity (e.g., anticonvulsant properties) while maintaining core stability .
Q. How do electronic effects of substituents influence reactivity in trifluoromethylpyrazoles?
The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, reducing electrophilic substitution but enhancing stability toward oxidation. Chloromethyl groups increase electrophilicity at the 4-position, facilitating nucleophilic attacks (e.g., SN2 reactions). Computational studies (Hammett constants) can predict substituent effects on reaction rates .
Q. How should researchers address inconsistencies in biological activity data across studies?
- Assay standardization : Control variables like solvent (DMSO vs. saline), dosage, and animal models.
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results.
- Mechanistic studies : Compare binding affinities (e.g., via molecular docking) to identify structure-activity relationships .
Methodological Considerations
Q. What are the limitations of Vilsmeier-Haack reactions in pyrazole functionalization?
While effective for introducing formyl groups (e.g., 4-carbaldehydes), the reaction requires anhydrous conditions and precise temperature control. Side products like over-chlorination may occur if POCl is not carefully titrated. Post-reduction (e.g., NaBH) can mitigate undesired oxidation .
Q. How to design stable formulations for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
